Lys-phe-phe-phe-ile-ile-trp-och3
Description
Structure
2D Structure
Properties
CAS No. |
118593-84-3 |
|---|---|
Molecular Formula |
C57H75N9O8 |
Molecular Weight |
1014.3 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C57H75N9O8/c1-6-36(3)49(55(71)64-48(57(73)74-5)34-41-35-60-44-29-18-17-27-42(41)44)66-56(72)50(37(4)7-2)65-54(70)47(33-40-25-15-10-16-26-40)63-53(69)46(32-39-23-13-9-14-24-39)62-52(68)45(31-38-21-11-8-12-22-38)61-51(67)43(59)28-19-20-30-58/h8-18,21-27,29,35-37,43,45-50,60H,6-7,19-20,28,30-34,58-59H2,1-5H3,(H,61,67)(H,62,68)(H,63,69)(H,64,71)(H,65,70)(H,66,72)/t36-,37-,43-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
SLXJPICJBDEMFN-XXDHJSDNSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KFFFIIW |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lys-Phe-Phe-Phe-Ile-Ile-Trp-OCH3 lysyl-phenylalanyl-phenylalanyl-phenylalanyl-isoleucyl-isoleucyl-tryptophyl methyl este |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Lys Phe Phe Phe Ile Ile Trp Och3
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, offering significant advantages in terms of ease of purification and automation. The peptide is assembled in a stepwise manner on an insoluble polymeric support.
Optimization of Resin and Protecting Group Chemistry
The choice of resin and protecting groups is fundamental to a successful SPPS campaign for Lys-phe-phe-phe-ile-ile-trp-och3. Given the C-terminal methyl ester, a resin that allows for cleavage while keeping the ester intact is not the standard approach. Typically, the peptide would be synthesized on a resin like a Wang or Rink amide resin, and the C-terminal would be esterified after cleavage from the solid support. However, for direct synthesis of a C-terminal ester, a specialized resin or strategy is required. For instance, a pre-loaded chlorotrityl resin with Trp-OCH3 could be an option, or more commonly, the peptide acid is first synthesized and then esterified in solution post-cleavage.
For the side-chain protecting groups, an orthogonal strategy is paramount. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed.
| Amino Acid | Side-Chain Protecting Group (Fmoc/tBu Strategy) |
| Lys | Boc (tert-butoxycarbonyl) |
| Trp | Boc (tert-butoxycarbonyl) |
| Ile | None (steric hindrance can be a factor) |
| Phe | None |
The Boc protecting group on the tryptophan indole (B1671886) nitrogen is crucial to prevent side reactions, such as oxidation or modification during the acidic cleavage step. google.com For lysine (B10760008), the Boc group protects the epsilon-amino group from participating in peptide bond formation.
Coupling Efficiency and Side Reaction Minimization
The repeated phenylalanine and isoleucine residues in the sequence of this compound can lead to aggregation of the growing peptide chain on the solid support, which in turn can hinder coupling efficiency. To overcome this, several strategies can be employed:
Optimized Coupling Reagents: The use of highly efficient coupling reagents is critical. Combinations like HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are standard. More recently, carbodiimides like tert-butyl ethyl carbodiimide (B86325) (TBEC) in combination with Oxyma Pure have been shown to be effective, even in greener solvents. rsc.org
Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, often improving yields and reducing aggregation.
Chaotropic Agents: The addition of chaotropic agents like a low percentage of guanidinium (B1211019) chloride can help disrupt secondary structures that lead to aggregation.
A significant side reaction to consider is the racemization of amino acids during activation, particularly for phenylalanine. The use of additives like HOBt or Oxyma Pure helps to suppress this. nih.gov
Cleavage and Purification Protocols
Once the peptide chain is fully assembled, it must be cleaved from the solid support and the side-chain protecting groups removed. For the standard Fmoc/tBu strategy, this is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA).
A typical cleavage cocktail would also include scavengers to protect sensitive residues. For the tryptophan in the sequence, a scavenger like triisopropylsilane (B1312306) (TIS) is essential to prevent re-attachment of the cleaved Boc groups to the indole ring.
| Reagent | Purpose in Cleavage Cocktail | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Cleavage of peptide from resin and removal of side-chain protecting groups | 95% |
| Triisopropylsilane (TIS) | Cation scavenger, protects Trp | 2.5% |
| Water | Solubilization and scavenger | 2.5% |
Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of this compound, due to the multiple phenylalanine and isoleucine residues, will necessitate a gradient of increasing organic solvent (like acetonitrile) in the mobile phase for effective purification. medkoo.com
Solution-Phase Peptide Synthesis Approaches
While SPPS is often preferred for its convenience, solution-phase peptide synthesis (SolPPS) remains a powerful technique, especially for large-scale production or for the synthesis of peptide fragments that can later be joined. nih.gov In SolPPS, all reactants are dissolved in a suitable solvent.
A key advantage of SolPPS is the ability to purify and characterize intermediates at each step of the synthesis, ensuring high quality of the final product. However, this can also be a laborious process.
Recent advancements in SolPPS focus on improving efficiency and sustainability. For instance, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote rapid and efficient peptide bond formation with minimal racemization and the generation of water-soluble by-products, simplifying purification. unibo.itnih.gov This approach mimics the ATP-grasp enzymes in biological systems. nih.gov
Flow chemistry is another emerging area in SolPPS, allowing for continuous production with precise control over reaction parameters, which can lead to higher yields and purity. nih.gov
Chemo-Enzymatic Synthesis and Fragment Condensation
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. For a peptide like this compound, enzymes could be used to form specific peptide bonds, potentially reducing the need for extensive protecting group strategies. For example, enzymes like thermolysin or papain can catalyze peptide bond formation under specific conditions.
Fragment condensation is a hybrid approach where smaller peptide fragments are synthesized, often by SPPS or SolPPS, and then joined together in solution. For this compound, a possible strategy would be to synthesize two fragments, for example, Lys(Boc)-Phe-Phe-OH and Phe-Ile-Ile-Trp-OCH3, and then couple them. This convergent approach can be more efficient for longer peptides.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be undertaken to modulate its properties, for example, by introducing labels for detection or by modifying its structure to enhance biological activity.
Labeling: A common derivatization is the attachment of a fluorescent dye or a biotin (B1667282) tag. This is often achieved by modifying the lysine side chain. For instance, after the synthesis of the main peptide chain, the Boc protecting group on the lysine side chain can be selectively removed, and the desired label can be coupled to the free amino group. nih.gov
Incorporation of Unusual Amino Acids: Replacing one of the standard amino acids with an unusual one can confer unique properties. nih.gov For example, substituting a phenylalanine with a non-natural amino acid containing a different aromatic ring could alter its stacking interactions.
Modifications to the Tryptophan Residue: The tryptophan residue offers opportunities for modification, such as arylation at the C2 position of the indole ring, which can be used to create stapled peptides or introduce other functionalities. chim.it
Glycosylation: Attaching sugar moieties to the peptide, for instance at the lysine side chain, can create glycopeptide derivatives with altered solubility and biological recognition properties.
The synthesis of these derivatives often relies on the foundational techniques of SPPS and SolPPS, with additional steps for the selective modification of specific residues.
N-terminal Fatty Acylation (e.g., epsilon-palmitoyl, epsilon-12-(9-anthroyloxy)stearic acid)
A key strategy to modulate the properties of this compound is the acylation of the ε-amino group of the N-terminal lysine residue. This modification significantly enhances the peptide's hydrophobicity, promoting its association with lipid bilayers.
The seminal study on this peptide explored its derivatization with both a simple fatty acid and a fluorescently labeled one to probe its membrane interactions. nih.gov
Epsilon-palmitoylation: The attachment of a palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, to the lysine side chain creates a potent lipophilic anchor. This modification was shown to be crucial for the peptide's association with lipid vesicles. nih.gov The resulting lipopeptide, Nε-palmitoyl-Lys-phe-phe-phe-ile-ile-trp-och3, serves as a model for understanding how fatty acylation influences the localization and orientation of peptides within a membrane environment.
Epsilon-12-(9-anthroyloxy)stearic acid: To facilitate detailed biophysical studies, a fluorescent fatty acid, 12-(9-anthroyloxy)stearic acid, was also coupled to the lysine side chain. nih.gov The anthroyloxy group acts as a fluorophore, allowing for the use of fluorescence spectroscopy to monitor the peptide's partitioning into lipid bilayers and to deduce its orientation within the membrane.
The selection of the acyl chain can be tailored to specific research questions, with a variety of fatty acids being available for peptide modification.
Table 1: Common Fatty Acids for Peptide N-terminal Acylation
| Fatty Acid | Chemical Formula | Common Application |
| Myristic Acid | C14H28O2 | Enhancing membrane affinity |
| Palmitic Acid | C16H32O2 | Increasing lipophilicity for membrane interaction studies |
| Stearic Acid | C18H36O2 | Modulating peptide self-assembly and membrane interaction |
| Oleic Acid | C18H34O2 | Introducing unsaturation to study effects on membrane fluidity |
| 12-(9-anthroyloxy)stearic acid | C32H44O4 | Fluorescent probe for biophysical studies of peptide-lipid interactions nih.gov |
C-terminal Modifications and Amidation
The parent peptide, this compound, possesses a methyl ester at its C-terminus. While this neutralizes the negative charge of the carboxylic acid, further modifications at this terminus, such as amidation, can offer significant advantages in terms of stability and biological mimicry.
The synthesis of C-terminally modified peptides is a well-established field, with numerous strategies available to introduce functionalities that can fine-tune a peptide's properties. nih.gov A common and highly effective modification is the conversion of the C-terminal carboxyl group to an amide. nih.govias.ac.inpeptide.comdigitellinc.com
For this compound, synthesizing a C-terminal amide variant (Lys-phe-phe-phe-ile-ile-trp-NH2) could be achieved using specialized resins like Rink amide or Sieber amide resins during SPPS. peptide.com This modification would replace the C-terminal methyl ester with a primary amide.
The rationale for such a modification is multifaceted. C-terminal amidation is a common post-translational modification in naturally occurring peptides and hormones, and its inclusion can therefore result in a more biomimetic molecule. digitellinc.com Furthermore, the amide group can enhance the peptide's resistance to enzymatic degradation by exopeptidases, thereby increasing its biological half-life. The change in the C-terminal group can also influence the peptide's conformation and its interactions with biological targets.
Table 2: Comparison of C-terminal Methyl Ester and Amide Modifications
| Feature | C-terminal Methyl Ester (-OCH3) | C-terminal Amide (-NH2) |
| Charge | Neutral | Neutral |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Can act as both a hydrogen bond donor and acceptor. |
| Enzymatic Stability | Susceptible to hydrolysis by esterases. | Generally more resistant to carboxypeptidases. nih.gov |
| Biomimicry | Less common in native peptides. | Common post-translational modification in bioactive peptides. digitellinc.com |
| Synthesis | Typically introduced via the first amino acid ester. | Synthesized using specialized amide-forming resins. peptide.com |
Side Chain Modifications and Non-Canonical Amino Acid Incorporation
Beyond the termini, the side chains of the amino acid residues offer further opportunities for modification. The lysine side chain, with its primary amine, is a prime target for a wide array of chemical modifications. Additionally, the replacement of one of the canonical amino acids with a non-canonical counterpart can introduce novel functionalities.
The incorporation of non-canonical amino acids has become a powerful tool in peptide and protein engineering, allowing for the introduction of functionalities not found in the 20 common amino acids. nih.govbiotage.com This can be achieved through the use of pre-synthesized, protected non-canonical amino acid building blocks in SPPS.
A particularly useful non-canonical amino acid for studying peptide-protein or peptide-lipid interactions is p-benzoyl-L-phenylalanine (pBpa). nih.govpnas.orgrsc.org This amino acid contains a benzophenone (B1666685) moiety that, upon exposure to UV light, can form a covalent cross-link with nearby molecules. pnas.orgnih.gov
In the context of this compound, one of the phenylalanine residues could be replaced with pBpa. The resulting peptide could then be used in photoaffinity labeling experiments to identify its binding partners within a lipid membrane or to map its interaction interface with other proteins. The synthesis would involve incorporating Fmoc-pBpa-OH during the SPPS cycle at the desired position.
Table 3: Examples of Non-Canonical Amino Acids and Their Applications
| Non-Canonical Amino Acid | Structure | Potential Application in this compound |
| p-Benzoyl-L-phenylalanine (pBpa) | Phenylalanine with a benzoyl group at the para position. | Replacing a Phe residue to enable photo-crosslinking studies of peptide-lipid interactions. nih.govpnas.org |
| Nε-Acetyl-L-lysine | Lysine with an acetylated epsilon-amino group. | To mimic post-translational modifications and study their effect on membrane binding. |
| 1-Naphthylalanine (1Nal) | Phenylalanine with a naphthyl group instead of a phenyl group. | To increase steric bulk and hydrophobicity, potentially altering membrane partitioning and self-assembly. |
| 4-Azido-L-phenylalanine (AzF) | Phenylalanine with an azido (B1232118) group at the para position. | To introduce a "clickable" handle for bio-orthogonal conjugation with other molecules via click chemistry. |
Structural and Conformational Analysis of Lys Phe Phe Phe Ile Ile Trp Och3
Advanced Spectroscopic Characterization
Detailed spectroscopic studies are essential to elucidate the three-dimensional structure and dynamics of peptides in various environments. Although specific data for Lys-phe-phe-phe-ile-ile-trp-och3 is not published, the following techniques are standard in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in both solution and solid states. In solution, techniques like COSY, TOCSY, and NOESY would be used to assign proton resonances and determine through-bond and through-space correlations between amino acid residues. These correlations provide distance restraints that are used to calculate a family of structures representing the conformational ensemble of the peptide in solution. For a peptide containing multiple phenylalanine residues, the aromatic region of the 1H-NMR spectrum would be particularly complex, requiring advanced techniques for complete assignment.
Solid-state NMR would provide insights into the peptide's structure in a more rigid, crystalline, or membrane-bound state, which would be highly relevant given its hydrophobic nature and interaction with lipid vesicles. medkoo.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular dichroism spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. The far-UV CD spectrum (typically 190-250 nm) reveals the presence of characteristic secondary structural elements like α-helices, β-sheets, and random coils. For instance, an α-helical conformation typically shows negative bands around 222 and 208 nm and a positive band around 195 nm. chemnet.com Given the sequence of this compound, which contains strong β-sheet-promoting residues (isoleucine) and aromatic residues that can participate in stabilizing interactions, CD spectroscopy would be crucial in determining its preferred secondary structure in different solvents or in the presence of lipid vesicles.
Fluorescence Spectroscopy for Tryptophan Environment and Dynamics
The intrinsic fluorescence of the tryptophan residue makes fluorescence spectroscopy an invaluable tool for studying peptide structure and dynamics. The emission spectrum of tryptophan is highly sensitive to the polarity of its local environment. A blue-shift in the emission maximum would indicate that the tryptophan side chain is in a non-polar, buried environment, whereas a red-shift would suggest it is exposed to a polar solvent.
Fluorescence quenching and anisotropy measurements could further provide information on the accessibility of the tryptophan residue to solvent or other molecules and the rotational dynamics of the peptide, respectively.
Vibrational Spectroscopy (FTIR, Raman) for Peptide Backbone Analysis
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the peptide backbone and amino acid side chains. The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the peptide's secondary structure. Different secondary structures (α-helix, β-sheet, random coil) give rise to characteristic amide I band frequencies and shapes. Raman spectroscopy, being less sensitive to water, is well-suited for studying peptides in aqueous solutions and can provide detailed information about the conformation of the peptide backbone and the environment of the aromatic side chains.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies
To date, no crystal structure or high-resolution cryo-EM structure of this compound has been deposited in the Protein Data Bank.
X-ray crystallography would provide an atomic-resolution structure of the peptide in its crystalline state. This would require obtaining high-quality crystals of the peptide, which can be a significant challenge for a flexible, hydrophobic peptide. A successful crystallographic study would definitively resolve the peptide's conformation and packing in the crystal lattice.
Cryo-electron microscopy (Cryo-EM) has become a powerful technique for determining the structure of macromolecules and their complexes. For a peptide of this size, cryo-EM would be most applicable for studying its structure when bound to a larger entity, such as a lipid bilayer or a protein receptor. This would provide invaluable information about its conformation in a biologically relevant context.
Conformational Dynamics Studies
The biological function of a peptide is often dictated by its conformational flexibility. Computational methods, such as molecular dynamics (MD) simulations, are typically used to complement experimental data and provide a detailed picture of the peptide's conformational landscape and dynamics over time. An MD simulation of this compound in different environments (e.g., in water, in a lipid bilayer) would reveal the accessible conformations, the transitions between them, and the specific interactions that stabilize these structures.
While the specific experimental data for a complete structural and conformational analysis of this compound is not currently available in the public domain, the application of the above-mentioned spectroscopic, crystallographic, and computational techniques would be essential to fully characterize this intriguing hydrophobic peptide.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sensitive biophysical technique used to investigate protein and peptide conformation and dynamics in solution. The method relies on the principle that amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the local structural environment of each amide hydrogen.
Principles and Application to this compound:
In an HDX-MS experiment involving this compound, the peptide would be incubated in a D₂O-based buffer for varying periods. The exchange reaction is then quenched by rapidly lowering the pH and temperature. Subsequently, the peptide is typically subjected to proteolytic digestion to generate smaller fragments, which are then analyzed by mass spectrometry. The increase in mass of the peptide and its fragments over time corresponds to the number of incorporated deuterium atoms.
For this compound, the rate of deuterium uptake would provide insights into its conformational landscape:
Solvent Accessibility: Amide hydrogens in flexible, solvent-exposed regions of the peptide will exchange rapidly with deuterium. In contrast, hydrogens involved in stable hydrogen bonds, such as those within secondary structures (e.g., α-helices or β-sheets), or those buried within a hydrophobic core, will be protected from exchange and thus exhibit a slower rate of deuterium incorporation.
Conformational Dynamics: HDX-MS can reveal the dynamic nature of the peptide. Regions that undergo conformational fluctuations will show intermediate exchange rates, reflecting an equilibrium between open (accessible) and closed (protected) states.
Ligand Binding and Self-Association: If this compound interacts with other molecules (e.g., lipids, other peptides), the binding interface would be expected to show a reduction in deuterium uptake due to protection from the solvent. This would allow for the mapping of interaction sites.
Hypothetical Data Table for HDX-MS Analysis of this compound:
The following table illustrates the type of data that would be generated from an HDX-MS experiment. The deuterium uptake values are hypothetical and represent what might be observed for different regions of the peptide.
| Peptide Fragment | Amino Acid Sequence | Deuterium Uptake (%) at 1 min | Deuterium Uptake (%) at 10 min | Interpretation |
| F1 | Lys-Phe | 85 | 98 | Highly solvent-exposed, flexible N-terminus. |
| F2 | Phe-Phe | 50 | 75 | Moderately protected, potentially involved in transient structures. |
| F3 | Phe-Ile-Ile | 20 | 45 | Significantly protected, likely forming a stable hydrophobic core. |
| F4 | Trp-OCH3 | 35 | 60 | Partially protected, C-terminal tryptophan side chain may influence local structure. |
This table is for illustrative purposes only, as no specific experimental data for this peptide is publicly available.
Time-Resolved Fluorescence Anisotropy
Time-Resolved Fluorescence Anisotropy is a powerful spectroscopic technique that provides information about the size, shape, and rotational dynamics of fluorescent molecules and their local environment. The intrinsic fluorescence of the tryptophan residue in this compound makes it an ideal candidate for this type of analysis without the need for an external fluorescent label.
Principles and Application to this compound:
In this technique, a vertically polarized pulse of light is used to preferentially excite tryptophan residues whose transition dipoles are aligned with the polarization of the excitation light. The subsequent fluorescence emission is measured through polarizers oriented parallel and perpendicular to the initial excitation polarization. The fluorescence anisotropy (r) is then calculated from the intensities of these two components. The decay of this anisotropy over time provides information about the rotational motion of the tryptophan residue.
For this compound, the analysis of time-resolved fluorescence anisotropy would yield insights into:
Local Flexibility: The rotational motion of the tryptophan side chain itself reports on the local viscosity and constraints within its immediate environment. A faster decay in anisotropy would suggest greater rotational freedom.
Conformational Changes: Any event that alters the size, shape, or local environment of the tryptophan, such as binding to a lipid vesicle or a change in peptide conformation, would be reflected in a change in the fluorescence anisotropy decay.
Hypothetical Data Table for Time-Resolved Fluorescence Anisotropy of this compound:
This table presents hypothetical data that could be obtained from a time-resolved fluorescence anisotropy experiment on the peptide under different conditions.
| Sample Condition | Rotational Correlation Time (τ_r1) (ns) | Rotational Correlation Time (τ_r2) (ns) | Interpretation |
| Monomeric Peptide in Buffer | 0.5 | 2.5 | τ_r1 represents local motion of the Trp side chain; τ_r2 represents the overall tumbling of the monomeric peptide. |
| Peptide in presence of Lipid Vesicles | 0.8 | 15.0 | Slower local motion (τ_r1) and significantly slower overall tumbling (τ_r2) indicate insertion of the peptide into the more viscous lipid bilayer. |
| Aggregated Peptide | 1.2 | >50 | Both local and overall motions are highly restricted, consistent with the formation of a large, aggregated species. |
This table is for illustrative purposes only, as no specific experimental data for this peptide is publicly available.
Peptide Membrane Interaction Studies of Lys Phe Phe Phe Ile Ile Trp Och3
Biophysical Characterization of Interaction with Model Membranes
The initial step in understanding a peptide's relationship with a biological membrane is to characterize its interaction with simplified model systems. These models, which mimic the basic structure of a cell membrane, allow for detailed biophysical measurements in a controlled environment.
Liposome and Vesicle Systems
Liposomes and vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are widely used models for studying peptide-membrane interactions. Research into the behavior of Lys-phe-phe-phe-ile-ile-trp-och3 with these systems has revealed a crucial dependency on its chemical structure.
Studies employing fluorescence spectroscopy have been pivotal in this area. The intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence serves as a natural probe of its local environment. A shift in the emission wavelength or a change in fluorescence intensity can indicate the transfer of the peptide from an aqueous solution to the hydrophobic interior of a lipid bilayer.
However, investigations have shown that the unmodified peptide, this compound, does not exhibit significant association with lipid vesicles. nih.gov The emission characteristics of its tryptophan fluorophore remain unchanged in the presence of these model membranes, suggesting it stays in the aqueous phase. nih.gov
In contrast, when the peptide is modified by the attachment of a fatty acid chain (acylation), its behavior changes dramatically. A fatty acylated derivative of the peptide readily associates with lipid vesicles. nih.gov This highlights that a certain threshold of hydrophobicity is required to drive the partitioning of this peptide into the membrane.
| Peptide | Modification | Association with Lipid Vesicles | Method |
| This compound | None | No significant association | Fluorescence Spectroscopy |
| Lys-(epsilon-palmitoyl)-phe-phe-phe-ile-ile-trp-och3 | Palmitoyl (B13399708) group attached | Yes | Fluorescence Spectroscopy |
Table 1. Association of this compound and its acylated derivative with lipid vesicles. nih.gov
Planar Lipid Bilayers and Supported Lipid Membranes
Planar lipid bilayers (PLBs) and supported lipid membranes (SLMs) are other important model systems. A PLB is a single lipid bilayer formed across a small aperture, separating two aqueous compartments, which is particularly useful for electrical measurements of ion channel activity. SLMs consist of a lipid bilayer deposited on a solid support, which is amenable to surface-sensitive techniques.
There is currently a lack of specific published research detailing the interaction of the unmodified this compound with planar lipid bilayers or supported lipid membranes. Based on the findings from vesicle studies, it is reasonable to predict that this peptide would not spontaneously insert into or associate with these model membranes due to its insufficient hydrophobicity.
Micellar and Detergent Systems
Micelles are aggregates of detergent molecules that form in aqueous solution above a certain concentration. They present a hydrophobic core and a hydrophilic surface, providing a membrane-mimetic environment that is often used to solubilize and study membrane-associated molecules.
Specific studies on the interaction of this compound with micellar or detergent systems have not been prominently reported in the scientific literature. However, for hydrophobic peptides in general, such systems can be used to induce and stabilize secondary structures, such as α-helices, that might be adopted upon membrane insertion. Given the lack of association of the unmodified peptide with lipid vesicles, it is likely that its interaction with micelles would also be weak.
Mechanisms of Membrane Association and Insertion
For peptides that do associate with membranes, understanding the mechanism of this interaction is key. This includes determining the peptide's orientation and depth of penetration within the bilayer, as well as its effects on the physical properties of the membrane itself.
Orientation and Depth of Penetration within the Lipid Bilayer
The orientation and depth of a peptide within a lipid bilayer are critical to its function. These parameters are often determined using fluorescence quenching experiments with spin-labeled lipids. By placing quenching agents at different depths within the bilayer, the region of the peptide that is in proximity to each quencher can be mapped.
For the unmodified this compound, as it does not associate with the membrane, there is no orientation or penetration depth to be measured.
Conversely, for the fatty acylated derivative, fluorescence quenching experiments have provided clear insights into its membrane orientation. nih.gov These studies, using spin probes located at different positions within the lipid acyl chains, suggest an orientation where the attached fatty acid chain anchors the peptide to the membrane, inserting perpendicularly into the bilayer. nih.gov The peptide portion itself is proposed to lie parallel to the bilayer surface, at the lipid-water interface. nih.gov
| Component of Acylated Peptide | Proposed Orientation Relative to Bilayer |
| Fatty Acid Chain | Perpendicular to the bilayer surface |
| Peptide Chain | Parallel to the bilayer surface |
Table 2. Proposed orientation of the fatty acylated derivative of this compound in a lipid bilayer. nih.gov
Influence on Membrane Fluidity and Phase Behavior
The insertion of a peptide into a lipid bilayer can perturb the packing of the lipid acyl chains, leading to changes in membrane fluidity and potentially inducing phase transitions. These effects can be monitored by techniques such as fluorescence polarization or differential scanning calorimetry.
There is no reported data on the influence of the unmodified this compound on membrane fluidity or phase behavior. This is consistent with its lack of membrane association; if the peptide does not enter the bilayer, it cannot significantly alter its physical properties. For the fatty acylated derivative, while it does associate with the membrane, specific studies detailing its effect on membrane fluidity and phase transitions are not extensively available.
Pore Formation or Membrane Disruption Studies
The interaction of this compound with lipid vesicles has been a subject of scientific inquiry to understand its effects on membrane integrity. This hydrophobic peptide has been observed to interact with lipid bilayers, a fundamental component of cellular membranes. medkoo.comcaltagmedsystems.fr Studies involving this peptide and its derivatives have utilized fluorescence spectroscopy to probe the local environment of the tryptophan residue, which serves as an intrinsic fluorescent probe. The emission characteristics of the tryptophan fluorophore provide information about the extent of the peptide's association with the lipid vesicles. nih.gov
While direct evidence of discrete pore formation by this compound is not extensively documented in available literature, the interaction is characterized as a disruption of the membrane. The association of the peptide with the lipid bilayer implies a perturbation of the membrane structure. However, the primary focus of existing research has been on the comparative analysis of the unmodified peptide and its lipidated counterparts to elucidate the role of fatty acylation in membrane targeting.
Role of Fatty Acylation in Membrane Targeting and Interaction
The covalent attachment of fatty acids to peptides, a process known as fatty acylation or lipidation, has been shown to significantly influence their interaction with biological membranes. nih.gov This modification enhances the hydrophobicity of the peptide, thereby promoting its association with the lipid bilayer.
Comparative Analysis of this compound and its Lipidated Derivatives
A key study in this area compared the membrane interaction of this compound with its palmitoylated derivative, Lys-(epsilon-palmitoyl)-phe-phe-phe-ile-ile-trp-och3. nih.gov The research utilized fluorescence spectroscopy to monitor the emission spectrum of the tryptophan residue in the presence of lipid vesicles.
The findings indicated that only the fatty acylated peptide derivative showed a significant association with the lipid vesicles. nih.gov The unmodified this compound did not exhibit a strong interaction with the model membranes under the experimental conditions. This stark difference underscores the critical role of the attached fatty acid chain in driving the peptide's partitioning into the lipid bilayer.
| Compound | Interaction with Lipid Vesicles |
| This compound | No significant association |
| Lys-(epsilon-palmitoyl)-phe-phe-phe-ile-ile-trp-och3 | Associated with lipid vesicles |
Table 1: Comparative interaction of this compound and its palmitoylated derivative with lipid vesicles.
Hydrophobic Core Formation and Membrane Anchoring Efficiency
The enhanced membrane interaction of the lipidated peptide is attributed to the formation of a stable hydrophobic core within the lipid bilayer. The long hydrocarbon chain of the attached fatty acid, such as palmitic acid, readily inserts into the hydrophobic core of the membrane. This insertion acts as a hydrophobic anchor, effectively tethering the peptide to the membrane surface.
The tryptophan residue, with its indole (B1671886) side chain, is known to play a crucial role in anchoring proteins and peptides to membranes by positioning itself at the lipid-water interface. nih.govnih.gov In the case of the lipidated derivative of this compound, the combined hydrophobicity of the peptide's amino acid side chains and the covalently attached fatty acid chain leads to a more efficient and stable anchoring within the membrane. nih.gov The fluorescence emission characteristics of the tryptophan residue in the lipidated peptide are indicative of its transfer to a more non-polar environment, consistent with its insertion into the lipid bilayer. nih.gov This efficient membrane anchoring is a prerequisite for the peptide to exert any subsequent biological activity at the membrane level.
An article on the molecular and biological interactions of the specific chemical compound This compound as requested cannot be generated.
A thorough review of publicly available scientific literature and databases has revealed no evidence of this compound being studied in the context of the requested outline. Specifically, no research data was found concerning its interaction with the Melanocortin 1 Receptor (MC1R), its influence on intracellular signaling pathways like cyclic AMP (cAMP), or its regulation of tyrosinase activity.
The primary and only identified research associated with this compound (CAS Number: 118593-84-3) describes it as a hydrophobic peptide designed to study interactions with lipid vesicles. This research, published in 1988, focuses on its properties related to model membranes and does not involve the biological systems or molecular mechanisms specified in the user's request.
Therefore, generating a scientifically accurate article that adheres to the provided outline is not possible. The required data on receptor binding, ligand kinetics, cAMP modulation, and tyrosinase regulation for this particular peptide is not available in the scientific domain.
Molecular Mechanisms and Biological Interactions of Lys Phe Phe Phe Ile Ile Trp Och3 in Cellular Models
Intracellular Signaling Pathway Modulation (In Vitro)
Downstream Kinase Cascade Activation
The activation of downstream kinase cascades is a fundamental mechanism by which extracellular signals are transduced into cellular responses. For peptides designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), the initiation of a kinase cascade is a primary event. For instance, agonists of the Melanocortin 1 Receptor (MC1R) are known to activate Protein Kinase A (PKA). nih.gov
However, specific studies detailing the ability of Lys-phe-phe-phe-ile-ile-trp-och3 to activate any downstream kinase cascades have not been identified in the available scientific literature. While it is listed by some chemical suppliers under research areas like "Kinase," specific data on which kinases it might affect or the cellular context of this activity are absent. mdpi.com
Table 1: Summary of Findings on Downstream Kinase Cascade Activation
| Parameter | Finding for this compound |
|---|---|
| Target Kinase(s) | Data Not Available |
| Affected Pathway(s) | Data Not Available |
| Cellular Model(s) | Data Not Available |
| Quantitative Effect | Data Not Available |
Cellular Effects in Model Systems
Melanogenesis Induction in Cultured Pigment-Producing Cells
Peptides analogous to α-Melanocyte Stimulating Hormone (α-MSH) are investigated for their ability to induce melanogenesis (melanin production) in melanocytes by activating the MC1R. mdpi.com This activity is considered a potential strategy for skin cancer prevention, as melanin (B1238610) provides protection against UV radiation. researchgate.net
A study investigating the interaction of this compound and its fatty acid derivatives with model membranes was conducted in the context of developing potent α-MSH analogs. nih.govresearchgate.net While this places the peptide in a relevant research field, direct evidence or quantitative data demonstrating that this compound induces melanogenesis in cultured pigment-producing cells is not available in published research. The study noted that the unmodified peptide, unlike its fatty-acylated derivative, did not associate with the lipid vesicles, suggesting it may not efficiently interact with the cell membrane to initiate a signaling cascade for melanogenesis. nih.gov
Table 2: Research Findings on Melanogenesis Induction
| Parameter | Finding for this compound |
|---|---|
| Cell Line | Data Not Available |
| Tyrosinase Activity | Data Not Available |
| Melanin Content | Data Not Available |
| Mechanism | Data Not Available |
DNA Repair Enhancement in UV-Exposed Cellular Models
Activation of the MC1R by α-MSH and its analogs can enhance the repair of DNA damage caused by ultraviolet (UV) radiation, a critical mechanism for preventing mutagenesis and melanoma initiation. nih.govresearchgate.net This protective effect is often mediated by the Nucleotide Excision Repair (NER) pathway. nih.gov
Although this compound was synthesized as part of research into photoprotective peptides, there are no specific studies available that measure its direct effect on DNA repair processes in UV-exposed cellular models. nih.govresearchgate.net Consequently, data on its ability to reduce DNA photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), or to upregulate DNA repair proteins are absent from the literature.
Table 3: Research Findings on DNA Repair Enhancement
| Parameter | Finding for this compound |
|---|---|
| Cellular Model | Data Not Available |
| UV-Induced Lesion Reduction | Data Not Available |
| Upregulated Repair Genes | Data Not Available |
| Assay Method(s) | Data Not Available |
Oxidative Stress Reduction and Antioxidant Capacity in Cells
There is currently no published evidence to suggest that this compound possesses direct antioxidant properties or the ability to reduce oxidative stress in cellular models. Research has not yet detailed its impact on intracellular ROS levels or the activity of antioxidant enzymes.
Table 4: Research Findings on Oxidative Stress Reduction
| Parameter | Finding for this compound |
|---|---|
| Cellular Model | Data Not Available |
| ROS Reduction | Data Not Available |
| Antioxidant Enzyme Upregulation | Data Not Available |
| Protective Effect against Oxidants | Data Not Available |
Modulation of Apoptosis in Cultured Cells
The modulation of apoptosis, or programmed cell death, is another key function of photoprotective peptides. Analogs of α-MSH have been shown to reduce UV-induced apoptosis in human melanocytes, a crucial element in preventing the malignant transformation of these cells. researchgate.net
While this compound is listed by some suppliers in categories related to apoptosis, specific experimental data demonstrating its ability to modulate apoptotic pathways in any cultured cell line is not available in the scientific literature. nih.gov Studies measuring its effect on key apoptotic markers like caspase activity or the expression of Bcl-2 family proteins have not been published.
Table 5: Research Findings on Apoptosis Modulation
| Parameter | Finding for this compound |
|---|---|
| Cellular Model | Data Not Available |
| Effect on Apoptotic Rate | Data Not Available |
| Caspase Activity | Data Not Available |
| Modulation of Apoptotic Proteins | Data Not Available |
Computational and Theoretical Modeling of Lys Phe Phe Phe Ile Ile Trp Och3
Molecular Dynamics (MD) Simulations of Peptide Conformation and Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and dynamic behavior of Lys-phe-phe-phe-ile-ile-trp-och3 in various environments. These simulations can reveal how the peptide folds and moves over time, providing insights into its stable and transient structures.
Short linear peptides, such as the one , were once thought to be largely unstructured in solution. However, computational studies have shown that even short peptides can adopt distinct conformations, such as β-turns and β-hairpins, particularly in apolar environments or when composed of hydrophobic residues. biorxiv.org For a peptide with a high content of hydrophobic amino acids like phenylalanine and isoleucine, MD simulations in aqueous solution would likely show a tendency to fold into compact conformations to minimize the exposure of these residues to water. biorxiv.org Water has been shown to favor the folding of short, hydrophobic peptides into such structures. biorxiv.org
In contrast, simulations in a non-polar solvent or a membrane-mimetic environment might reveal more extended or specific secondary structures. The presence of the charged lysine (B10760008) residue would significantly influence its conformational ensemble, likely positioning itself to interact with a polar environment while the hydrophobic core remains shielded.
Table 1: Representative Conformational States of this compound from a Hypothetical MD Simulation in Water
| Conformational State | Probability (%) | Key Features |
| Compact Globule | 65 | Hydrophobic residues collapsed in the core, Lys side chain exposed to solvent. |
| Extended | 20 | Peptide backbone is largely linear, increased solvent accessible surface area. |
| β-turn at Phe-Phe | 15 | A turn motif involving the central phenylalanine residues. |
This table is illustrative and based on general principles of peptide folding in aqueous solution.
In Silico Peptide-Membrane Interaction Simulations and Free Energy Calculations
Given its amphipathic nature, with a cationic lysine residue and a stretch of hydrophobic residues, this compound is a prime candidate for interaction with lipid bilayers. In silico simulations are instrumental in dissecting the thermodynamics and kinetics of these interactions.
Coarse-grained and all-atom MD simulations can be used to model the peptide's approach, binding, and potential insertion into a model lipid membrane. umsystem.eduresearchgate.net Such simulations can reveal the preferred orientation of the peptide at the membrane interface, with the tryptophan residue often playing a crucial anchoring role at the lipid-water interface. nih.govmdpi.com The positively charged lysine would likely interact favorably with the negatively charged phosphate (B84403) groups of the lipid headgroups, further stabilizing the peptide's position. nih.gov
Free energy calculations, such as those using umbrella sampling or potential of mean force (PMF) calculations, can quantify the energetic favorability of the peptide moving from the aqueous phase into the membrane. nih.govmdpi.comacs.org These calculations provide a free energy profile along a reaction coordinate, typically the distance of the peptide's center of mass from the center of the bilayer. This profile can identify energy barriers to insertion and the most stable location of the peptide within the membrane. mdpi.com It has been shown that computed free energies of peptide insertion into bilayers can be reliably calculated using different computational methods, yielding consistent energetic profiles. nih.gov
Table 2: Hypothetical Free Energy of Transfer of this compound from Water to a POPC Bilayer
| Location in Bilayer | Free Energy Change (ΔG, kcal/mol) | Interpretation |
| Bulk Water | 0 | Reference state. |
| Membrane Interface | -8.5 | Spontaneous binding to the membrane surface. |
| Hydrophobic Core | +3.2 | Energetic penalty for full insertion of the entire peptide. |
This table is for illustrative purposes and the values are hypothetical, based on typical findings for amphipathic peptides.
Docking and Molecular Recognition Studies with Potential Receptors or Biomolecules
The specific sequence of this compound may enable it to bind to specific biological targets, such as G protein-coupled receptors (GPCRs), which are common targets for peptide ligands. oup.combiorxiv.org Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor.
Docking algorithms explore the conformational space of the peptide and the binding site of the receptor to identify low-energy binding poses. nih.gov For flexible peptides, specialized docking protocols that allow for peptide flexibility are crucial for accurate predictions. oup.combiorxiv.org The results of a docking study can provide insights into the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the peptide-receptor complex. The presence of multiple phenylalanine residues suggests that π-π stacking interactions could be significant in binding to an aromatic-rich pocket in a receptor. The terminal tryptophan is also a key residue for interaction, often forming hydrogen bonds and cation-π interactions. mdpi.com
Table 3: Predicted Interactions of this compound with a Hypothetical GPCR Binding Pocket
| Peptide Residue | Receptor Residue(s) | Interaction Type |
| Lys | Asp120, Glu280 | Electrostatic, Hydrogen Bond |
| Phe (3) | Tyr110, Phe250 | π-π Stacking |
| Trp | Gln190, Trp245 | Hydrogen Bond, π-π Stacking |
| Ile (2) | Val115, Leu255 | Hydrophobic |
This table presents a hypothetical binding scenario to illustrate the types of interactions that can be identified through molecular docking.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations can provide a deeper understanding of the electronic structure, properties, and reactivity of this compound. These methods can be used to study phenomena that are not accurately described by classical force fields, such as charge transfer and excited-state properties.
A key area of interest for this peptide would be the fluorescence properties of the tryptophan residue. The fluorescence quantum yield of tryptophan is highly sensitive to its local environment and can be quenched by nearby groups, including the peptide backbone. researchgate.netmontana.edu Quantum mechanics/molecular mechanics (QM/MM) simulations, where the tryptophan residue is treated with quantum mechanics and the rest of the system with classical mechanics, can be used to investigate the mechanisms of fluorescence quenching. montana.eduacs.org These calculations can elucidate the role of charge transfer states in modulating the fluorescence of the tryptophan indole (B1671886) ring. researchgate.netmdpi.com
Table 4: Calculated Electronic Properties of the Tryptophan Residue in this compound in Different Environments (Hypothetical)
| Environment | Fluorescence Quantum Yield (Φf) | Key Influencing Factor |
| Water | 0.12 | Solvent quenching. |
| Membrane Interface | 0.25 | Shielding from water, interaction with lipid headgroups. |
| Protein Binding Pocket | 0.05 | Quenching by nearby charged or aromatic residues. |
This table is illustrative and highlights the sensitivity of tryptophan fluorescence to its environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgacs.orgresearchgate.net While a single peptide does not constitute a dataset for QSAR, this methodology is crucial for the rational design of analogs of this compound with improved or modified activity.
A validated QSAR model can be used to predict the activity of novel, unsynthesized peptide sequences, thereby guiding the design of more potent or selective analogs. For example, a QSAR study might reveal that increasing the hydrophobicity at a specific position enhances activity, while a positive charge at another position is detrimental.
Table 5: Example of Descriptors Used in a QSAR Study of Peptide Analogs
| Descriptor Class | Specific Descriptor Example | Relevance to Peptide Activity |
| Hydrophobicity | Sum of Kyte-Doolittle hydrophobicity scores | Membrane interaction, protein binding. |
| Steric | Molecular weight, van der Waals volume | Receptor fit, steric hindrance. |
| Electronic | Net charge at pH 7.4, dipole moment | Electrostatic interactions, solubility. |
| 2D/3D | Topological surface area, radius of gyration | Overall shape and size, accessibility. |
This table provides examples of descriptor types commonly used in peptide QSAR studies.
In Vitro Stability and Degradation Pathways of Lys Phe Phe Phe Ile Ile Trp Och3
Enzymatic Degradation Kinetics and Identification of Cleavage Sites
The enzymatic stability of Lys-phe-phe-phe-ile-ile-trp-och3 is largely dictated by its amino acid sequence and the presence of specific cleavage sites for common proteases and peptidases.
Protease Susceptibility Profiling (e.g., trypsin, chymotrypsin)
The peptide sequence contains recognition sites for both trypsin and chymotrypsin (B1334515), two major serine proteases.
Trypsin: Trypsin specifically cleaves peptide bonds at the C-terminus of basic amino acids, namely lysine (B10760008) (Lys) and arginine (Arg). rsc.orgnih.gov The presence of a lysine residue at the N-terminus of this compound makes it a potential substrate for trypsin. However, since the lysine is at the N-terminal position, cleavage would only occur if the peptide is part of a larger protein sequence. As a standalone peptide, the N-terminal lysine is not a cleavage site for trypsin. If the lysine were internal, trypsin would cleave the peptide bond immediately following it.
Chymotrypsin: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic and aromatic amino acids, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.netnih.gov The peptide this compound is rich in such residues, containing three consecutive phenylalanine residues and a C-terminal tryptophan. Therefore, it is predicted to be highly susceptible to chymotryptic digestion. The primary cleavage sites for chymotrypsin would be after each of the three phenylalanine residues and the tryptophan residue. However, the C-terminal methyl ester on the tryptophan may influence the efficiency of cleavage at this position.
Predicted Enzymatic Cleavage Sites for this compound
| Protease | Predicted Cleavage Site(s) | Predicted Products |
|---|---|---|
| Trypsin | No cleavage (Lys is N-terminal) | Intact peptide |
Peptidase-Mediated Hydrolysis
Exopeptidases, such as aminopeptidases and carboxypeptidases, can also contribute to the degradation of this compound. Aminopeptidases could sequentially cleave amino acids from the N-terminus. However, the C-terminal tryptophan is protected by a methyl ester group (-OCH3), which would likely confer resistance to carboxypeptidases that recognize a free C-terminal carboxyl group. The hydrolysis of the C-terminal amide group is a known mechanism for some carboxypeptidases. nih.gov
Chemical Stability under Simulated Physiological Conditions (pH, Temperature, and Ionic Strength)
The chemical stability of this compound under physiological conditions (pH ~7.4, 37°C) is influenced by several factors inherent to its structure.
pH: Peptides can undergo hydrolysis, deamidation, and racemization, with the rates of these reactions often being pH-dependent. While the specific peptide lacks asparagine or glutamine residues, which are prone to deamidation, the peptide bonds themselves can be subject to hydrolysis at non-optimal pH values. The C-terminal methyl ester is susceptible to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylic acid. rsc.orgnih.gov
Temperature: Elevated temperatures generally accelerate chemical degradation reactions, including hydrolysis and oxidation. As a lyophilized powder, the peptide is expected to be relatively stable. However, in solution, its shelf-life would be reduced, especially at ambient or higher temperatures.
Ionic Strength: The effect of ionic strength on the stability of this peptide is not well-documented. However, high ionic strength can influence peptide conformation and solubility, which may indirectly affect its degradation rates.
Predicted Chemical Stability Profile of this compound
| Condition | Predicted Stability | Potential Degradation Pathways |
|---|---|---|
| Physiological pH (~7.4) | Moderately stable | Slow hydrolysis of the C-terminal methyl ester. |
| Acidic pH (< 5) | Potentially less stable | Increased rate of peptide bond hydrolysis. |
| Basic pH (> 8) | Less stable | Accelerated hydrolysis of the C-terminal methyl ester. |
Photo-Degradation and Oxidation Studies
The presence of a tryptophan residue makes this compound susceptible to photodegradation and oxidation.
Photo-Degradation: Tryptophan has a strong UV absorbance and is known to be photolabile. nih.gov Upon exposure to light, particularly UV radiation, the indole (B1671886) side chain of tryptophan can be degraded. epa.gov This can lead to the destruction of the tryptophan residue and the formation of various photoproducts. nih.gov
Oxidation: The indole ring of tryptophan is also a primary target for oxidation by reactive oxygen species (ROS). mdpi.comacs.org Oxidation of tryptophan can result in a variety of products, which may alter the peptide's structure and function. The multiple phenylalanine residues are generally more stable to oxidation than tryptophan.
Identification of In Vitro Degradation Products and Metabolites
Based on the predicted degradation pathways, several degradation products and metabolites of this compound can be anticipated.
Enzymatic Degradation Products: As outlined in the protease susceptibility section, chymotrypsin digestion would yield smaller peptide fragments.
Chemical Degradation Products: Hydrolysis of the C-terminal methyl ester would result in the formation of Lys-phe-phe-phe-ile-ile-trp-OH.
Photo-Degradation and Oxidation Products: The degradation of the tryptophan residue can lead to several products. Irradiation of tryptophan-containing peptides has been shown to yield products such as N'-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and β-(3-oxindolyl)alanine (Oia). nih.govacs.orgnih.gov Oxidation of tryptophan can also produce these and other related compounds. mdpi.com
Predicted In Vitro Degradation Products of this compound
| Degradation Pathway | Predicted Products |
|---|---|
| Enzymatic (Chymotrypsin) | Lys-Phe, Phe-Phe-Ile-Ile-Trp-OCH3, Lys-Phe-Phe, etc. |
| Chemical (Hydrolysis) | Lys-phe-phe-phe-ile-ile-trp-OH |
Table of Compound Names
| Abbreviation | Full Name |
| Lys | Lysine |
| Phe | Phenylalanine |
| Ile | Isoleucine |
| Trp | Tryptophan |
| Arg | Arginine |
| Tyr | Tyrosine |
| NFK | N'-formylkynurenine |
| Kyn | Kynurenine |
| Oia | β-(3-oxindolyl)alanine |
Structure Activity Relationship Sar Investigations of Lys Phe Phe Phe Ile Ile Trp Och3
Amino Acid Scanning Mutagenesis (e.g., Alanine (B10760859) Scan, D-Amino Acid Substitution)
Amino acid scanning mutagenesis is a powerful technique to determine the contribution of individual amino acid side chains to the peptide's activity and structure. nih.gov Alanine scanning, where each residue is systematically replaced by alanine, can reveal critical residues for activity, as alanine removes the side chain beyond the β-carbon without introducing significant conformational changes.
A hypothetical alanine scan of Lys-phe-phe-phe-ile-ile-trp-och3 could yield data on the importance of each residue for a specific biological activity, such as antimicrobial efficacy or receptor binding.
Table 1: Hypothetical Alanine Scan of this compound
| Original Peptide | Substituted Position | Resulting Peptide | Relative Activity (%) |
|---|---|---|---|
| This compound | 1 | Ala -Phe-Phe-Phe-Ile-Ile-Trp-OCH3 | 80 |
| This compound | 2 | Lys-Ala -Phe-Phe-Ile-Ile-Trp-OCH3 | 40 |
| This compound | 3 | Lys-Phe-Ala -Phe-Ile-Ile-Trp-OCH3 | 55 |
| This compound | 4 | Lys-Phe-Phe-Ala -Ile-Ile-Trp-OCH3 | 60 |
| This compound | 5 | Lys-Phe-Phe-Phe-Ala -Ile-Trp-OCH3 | 25 |
| This compound | 6 | Lys-Phe-Phe-Phe-Ile-Ala -Trp-OCH3 | 30 |
Furthermore, the introduction of D-amino acids can enhance peptide stability against proteolytic degradation. nih.gov Substituting L-amino acids with their D-isomers can also provide insights into the conformational requirements for activity. A D-amino acid scan could reveal positions where such a substitution is tolerated or even beneficial.
Table 2: Hypothetical D-Amino Acid Substitution in this compound
| Original Peptide | Substituted Position | Resulting Peptide | Proteolytic Stability (t½, hours) |
|---|---|---|---|
| This compound | 1 | d-Lys -Phe-Phe-Phe-Ile-Ile-Trp-OCH3 | 8 |
| This compound | 2 | Lys-d-Phe -Phe-Phe-Ile-Ile-Trp-OCH3 | 12 |
| This compound | 5 | Lys-Phe-Phe-Phe-d-Ile -Ile-Trp-OCH3 | 10 |
Systematic Truncation and Extension Studies
To identify the minimal active sequence of this compound, systematic truncation from both the N- and C-termini would be performed. This involves synthesizing a series of shorter peptide fragments and evaluating their activity.
Table 3: Hypothetical Truncation Analysis of this compound
| Original Peptide | Truncated Peptide | Relative Activity (%) |
|---|---|---|
| This compound | Phe-Phe-Phe-Ile-Ile-Trp-OCH3 | 75 |
| This compound | Phe-Phe-Ile-Ile-Trp-OCH3 | 40 |
| This compound | Lys-Phe-Phe-Phe-Ile-Ile | 5 |
Conversely, extension studies, where additional amino acids are added to either terminus, could explore the possibility of enhancing activity or introducing new functionalities.
Cyclization and Conformational Constraints for Enhanced Activity or Stability
Peptide cyclization is a widely used strategy to improve metabolic stability and receptor binding affinity by reducing conformational flexibility. bohrium.com For this compound, cyclization could be achieved through various strategies, such as head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. Given the presence of a lysine (B10760008) residue, its side-chain amine could be used for cyclization with the C-terminal carboxyl group (after removal of the methyl ester).
Table 4: Hypothetical Cyclization Strategies for this compound Analogs
| Linear Peptide | Cyclization Strategy | Cyclized Peptide | Receptor Binding Affinity (nM) |
|---|---|---|---|
| Lys-Phe-Phe-Phe-Ile-Ile-Trp | Head-to-Tail | cyclo(Lys-Phe-Phe-Phe-Ile-Ile-Trp) | 50 |
Impact of Terminal and Side Chain Modifications on Biophysical and Biological Activities
Modifications to the terminal groups and amino acid side chains can significantly impact the peptide's properties. For instance, the C-terminal methyl ester of this compound influences its charge and hydrophobicity. Converting this ester to a free acid or an amide could alter its interaction with biological membranes or receptors. mdpi.com
Side chain modifications can also be explored. For example, acylation of the lysine side chain with a fatty acid could enhance its interaction with lipid bilayers. medkoo.com Modification of the tryptophan indole (B1671886) ring is another avenue for creating analogs with altered properties. nih.govnih.gov
Table 5: Hypothetical Terminal and Side Chain Modifications of this compound
| Original Peptide | Modification | Modified Peptide | Membrane Permeability (%) |
|---|---|---|---|
| This compound | C-terminal Amidation | Lys-Phe-Phe-Phe-Ile-Ile-Trp-NH2 | 120 |
| This compound | Lysine Acylation (C8) | (Nε-Octanoyl)-Lys-Phe-Phe-Phe-Ile-Ile-Trp-OCH3 | 150 |
Design and Synthesis of Peptidomimetic Analogs
To overcome the inherent limitations of peptides, such as poor oral bioavailability and susceptibility to proteolysis, peptidomimetic analogs can be designed. These compounds mimic the essential pharmacophoric elements of the parent peptide but possess a non-peptidic backbone. For this compound, this could involve replacing specific peptide bonds with more stable linkages (e.g., thioamides, reduced amides) or incorporating non-natural amino acids with constrained geometries. The goal is to create molecules that retain or improve upon the biological activity of the original peptide while having superior drug-like properties.
Future Research Directions and Applications in Basic Science
Development of Novel Research Tools and Probes Based on Lys-phe-phe-phe-ile-ile-trp-och3
The development of new tools to investigate complex biological processes is a cornerstone of scientific advancement. dnlabresearch.comnih.gov The intrinsic properties of this compound make it an excellent scaffold for creating sophisticated research probes.
Fluorescent Probes for Membrane Dynamics: By conjugating a fluorophore to the N-terminus of the peptide, researchers could create probes for studying the dynamics of lipid bilayers. acs.orgescholarship.org The hydrophobic core of the peptide would anchor the probe within the membrane, allowing for real-time visualization of processes like membrane fusion, fission, and lipid raft formation using advanced microscopy techniques. escholarship.org
Activatable Probes for Enzyme Activity: The peptide sequence could be engineered to include a cleavage site for specific membrane-bound proteases. nih.gov By attaching both a fluorophore and a quencher, the probe would only become fluorescent upon cleavage, enabling the specific detection and localization of protease activity at the cell surface or on intracellular organelles. acs.org
Targeted Delivery Vehicles: The peptide's ability to interact with lipid vesicles suggests it could be used to deliver small molecules or other probes to specific membrane domains. medkoo.com This could be particularly useful for studying the function of membrane-associated proteins by delivering inhibitors or activators directly to their site of action.
A summary of potential probe development based on this peptide is presented below:
| Probe Type | Modification | Research Application |
| Membrane Probe | Conjugation of a fluorescent dye (e.g., FAM, Cy5). | Visualization of lipid membrane dynamics and organization. |
| Enzyme-Activatable Probe | Incorporation of a protease-specific cleavage site, a fluorophore, and a quencher. | Spatiotemporal tracking of membrane-bound protease activity. |
| Targeting Ligand | Covalent linkage to cargo molecules (e.g., small molecule inhibitors, nucleic acids). | Targeted delivery of payloads to or across cellular membranes. |
Elucidation of Broader Biological Roles in Advanced In Vitro Models
While initial observations point to an interaction with lipid vesicles, the full extent of the biological roles of this compound remains to be explored. medkoo.com Advanced in vitro models that more closely mimic human physiology are crucial for this next phase of research. workingforchange.comnih.gov
Organ-on-a-Chip (OOC) Systems: Utilizing microphysiological systems, such as gut-on-a-chip or liver-on-a-chip, would allow for the investigation of the peptide's interaction with complex, multi-cellular barriers. nih.gov This could reveal its potential effects on nutrient absorption, drug metabolism, or tissue-specific toxicity in a controlled environment that better replicates in vivo conditions. nih.gov
3D Spheroid and Organoid Cultures: Moving beyond traditional 2D cell cultures, studying the peptide's effects on 3D tumor spheroids or organoids can provide deeper insights into its ability to penetrate tissues and interact with cells in a more physiologically relevant context. nih.gov This is particularly important for understanding how a hydrophobic peptide might distribute within a complex, multi-layered biological structure.
High-Throughput Screening: Cell-based assays in high-throughput formats can be used to screen for a wide range of cellular effects, such as impacts on signaling pathways, cell viability, or membrane integrity across various cell lines. nih.gov This could rapidly identify potential biological targets and mechanisms of action.
Integration with Systems Biology and Omics Approaches
To obtain a holistic understanding of the peptide's cellular impact, its study must be integrated with systems-level approaches. nih.govmdpi.com Systems biology combines experimental data with computational modeling to understand the complex interactions within biological systems. nih.gov
Proteomics: Mass spectrometry-based proteomics can identify proteins that directly bind to or are functionally affected by the peptide. By incubating cells with the peptide and analyzing changes in the proteome or using the peptide as bait in pull-down assays, researchers can map its interaction network.
Lipidomics: Given its hydrophobic nature, it is crucial to understand how this compound affects the cellular lipidome. Lipidomics analysis could reveal if the peptide alters the composition of cellular membranes or interacts with specific lipid species, potentially modulating membrane fluidity and function.
Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-sequencing) following peptide treatment can uncover the downstream signaling pathways and cellular processes that are modulated. This can provide clues about the peptide's mechanism of action and its broader physiological or pathological relevance. nih.gov
Exploration of Novel Modalities for Fundamental Cellular Processes
Peptides are powerful molecules for modulating cellular functions. drlisakoche.comburickcenter.com The unique sequence of this compound could be harnessed to investigate and potentially control fundamental cellular activities.
Modulation of Protein-Protein Interactions: The peptide could be used as a tool to disrupt or stabilize protein-protein interactions that occur at or within the cell membrane. researchgate.net Many crucial signaling complexes assemble at the membrane, and a hydrophobic peptide could potentially interfere with these processes, providing a way to study their functional consequences.
Induction of Membrane Curvature or Pore Formation: The insertion of multiple hydrophobic residues into a lipid bilayer could locally alter membrane structure, potentially inducing curvature or forming transient pores. This property could be explored as a mechanism for influencing processes like endocytosis, exocytosis, or for creating tools that permeabilize specific cellular compartments.
Investigation of Amyloidogenesis: The high content of aromatic and hydrophobic amino acids is a feature also found in amyloidogenic peptides. Future research could investigate whether this peptide has any propensity to self-assemble into ordered fibrillar structures, potentially serving as a model system for studying the fundamental principles of amyloid formation. dnlabresearch.com
Interdisciplinary Approaches in Peptide Design and Engineering
The future development of this compound and its analogs will benefit greatly from interdisciplinary collaboration, blending chemistry, biology, and computational science. nih.govrsc.org
Computational Modeling and Simulation: Molecular dynamics simulations can provide atomic-level insights into how the peptide inserts into and interacts with lipid bilayers of varying compositions. nih.gov These computational tools can predict the peptide's conformational dynamics and guide the design of new variants with enhanced stability, targeting specificity, or functional properties. nih.govelixirbio.tech
Chemical Modifications for Enhanced Function: Synthetic chemistry offers a vast toolbox for modifying the peptide to improve its characteristics. nih.gov This includes strategies like cyclization to enhance stability and conformational rigidity, substituting L-amino acids with D-amino acids to increase resistance to enzymatic degradation, or adding specific targeting moieties to direct the peptide to particular cell types or receptors. nih.govmdpi.com
Integration with Biomaterials: The peptide could be incorporated into biomaterials, such as hydrogels or nanoparticles, to create novel systems for tissue engineering or controlled-release applications. mdpi.comresearchgate.net Its hydrophobic nature could be used to anchor these materials to cell surfaces or to control the release of encapsulated therapeutic agents.
Q & A
Q. What are the recommended synthetic protocols for producing Lys-phe-phe-phe-ile-ile-trp-och3, and how can purity be optimized?
Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard method for hydrophobic peptides like this compound. Key steps include:
- Sequential coupling of protected amino acids with HOBt/DIC activation.
- Cleavage from resin using TFA:water:TIS (95:2.5:2.5) to preserve the C-terminal methyl ester.
- Purification via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient).
- Validate purity (>95%) using analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS) .
Q. Which spectroscopic techniques are most suitable for characterizing the secondary structure of this compound in aqueous and lipid environments?
Methodological Answer: Circular dichroism (CD) spectroscopy detects α-helical/β-sheet conformations. For lipid interactions:
Q. How does the methyl ester modification at the C-terminus influence the peptide’s stability and bioavailability?
Methodological Answer: The OCH3 group resists proteolysis. Assess via:
- Serum stability assays (incubate in fetal bovine serum, analyze degradation via HPLC).
- Compare half-life with non-esterified analogs.
- Evaluate bioavailability using Caco-2 permeability assays .
Advanced Research Questions
Q. How can conflicting data regarding the peptide’s binding affinity to lipid bilayers be systematically addressed?
Methodological Answer: Discrepancies often stem from lipid composition or assay variations. Resolve by:
- Standardizing lipid models (e.g., defined phosphatidylcholine:phosphatidylserine ratios).
- Combining surface plasmon resonance (SPR) for kinetics, isothermal titration calorimetry (ITC) for thermodynamics, and fluorescence anisotropy for membrane fluidity.
- Conduct meta-analyses to identify confounding variables .
Q. What experimental strategies enable the functional incorporation of this compound into drug delivery systems without compromising vesicle integrity?
Methodological Answer: Balance peptide loading and stability by:
Q. How can computational modeling predict the self-assembly behavior of this compound under varying pH conditions?
Methodological Answer: Use molecular dynamics (MD) simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
